molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9

[1,4'-Bipiperidine]-1'-carbonyl chloride

Cat. No.: B151784
CAS No.: 103816-19-9
M. Wt: 230.73 g/mol
InChI Key: YDNSNQRKIINKPV-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidine]-1’-carbonyl chloride: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two piperidine rings connected by a carbonyl chloride group

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1,4’-Bipiperidine]-1’-carbonyl chloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: This compound can be used to synthesize biologically active molecules that serve as probes for studying biological processes.

Medicine:

    Drug Development: [1,4’-Bipiperidine]-1’-carbonyl chloride is used in the development of new drugs, particularly those targeting the central nervous system.

Industry:

    Material Science: This compound is used in the synthesis of polymers and other materials with specific properties.

Future Directions

The future directions for research on “[1,4’-Bipiperidine]-1’-carbonyl chloride” could include detailed studies of its synthesis, reactivity, and potential applications. Given the interest in piperidine derivatives in pharmaceutical research , this compound could be of interest in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reaction with Thionyl Chloride: One common method for synthesizing [1,4’-Bipiperidine]-1’-carbonyl chloride involves the reaction of [1,4’-Bipiperidine] with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows: [ \text{[1,4’-Bipiperidine]} + \text{SOCl}_2 \rightarrow \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]

  • Reaction with Phosgene: Another method involves the reaction of [1,4’-Bipiperidine] with phosgene. This reaction is typically carried out in an inert atmosphere to prevent the decomposition of phosgene. The reaction proceeds as follows: [ \text{[1,4’-Bipiperidine]} + \text{COCl}_2 \rightarrow \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of [1,4’-Bipiperidine]-1’-carbonyl chloride often involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: [1,4’-Bipiperidine]-1’-carbonyl chloride can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{Nu}^- \rightarrow \text{[1,4’-Bipiperidine]-1’-Nu} + \text{Cl}^- ] Common nucleophiles include amines, alcohols, and thiols.

  • Reduction Reactions: The carbonyl chloride group in [1,4’-Bipiperidine]-1’-carbonyl chloride can be reduced to form the corresponding alcohol or amine. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{LiAlH}_4 \rightarrow \text{[1,4’-Bipiperidine]-1’-alcohol} + \text{LiCl} + \text{AlCl}_3 ]

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the chlorination of [1,4’-Bipiperidine].

    Phosgene (COCl2): Used for the chlorination of [1,4’-Bipiperidine].

    Lithium Aluminium Hydride (LiAlH4): Used for the reduction of the carbonyl chloride group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of [1,4’-Bipiperidine] can be formed.

    Reduction Products: The corresponding alcohol or amine derivatives of [1,4’-Bipiperidine].

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidine]-1’-carbonyl chloride depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The carbonyl chloride group can react with various biological molecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

    [1,4’-Bipiperidine]: The parent compound without the carbonyl chloride group.

    [1,4’-Bipiperidine]-1’-carboxylic acid: A derivative where the carbonyl chloride group is replaced by a carboxylic acid group.

Uniqueness:

    Reactivity: The presence of the carbonyl chloride group in [1,4’-Bipiperidine]-1’-carbonyl chloride makes it highly reactive towards nucleophiles, which is not the case for [1,4’-Bipiperidine] or [1,4’-Bipiperidine]-1’-carboxylic acid.

    Applications: The unique reactivity of [1,4’-Bipiperidine]-1’-carbonyl chloride allows it to be used in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNSNQRKIINKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431070
Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103816-19-9
Record name [1,4′-Bipiperidine]-1′-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103816-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinopiperidine-1-carbonyl chloride
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Synthesis routes and methods I

Procedure details

In a solution of Triphosgene (16.48 gm) in methylene chloride (200 ml) was added a solution of 4-piperidinopiperidine (20 g) in methylene chloride (200 ml) at 20-25° C. within 1-2 hours. Part of the methylene chloride was distilled off and acetonitrile was added. Further, methylene chloride and acetonitrile was distilled off completely until the temperature rises to 70° C. At room temperature fresh methylene chloride was added to the reaction mixture to make homogenous slurry followed by potassium carbonate (30-35 gm) and reaction mixture was stirred for 1-2 hours. The reaction mixture was filtered and subsequently the filtrate was concentrated. Hexane was added slowly into the reaction mixture under stirring. Solid compound so obtained was filtered, washed with hexane and dried under reduced pressure at about 40° C.
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Synthesis routes and methods II

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (20 g), methylene dichloride, acetamide (3 gm) and pyridine (60 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (17.6 g), methylene dichloride and triethylamine (20 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound. The crystalline compound was filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 28.4 g (95%). HPLC Purity—99.9%
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Synthesis routes and methods III

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (1 g), methylene dichloride, dimethyl acetamide (0.221 gm) and pyridine (3 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (0.88 g), methylene dichloride and triethylamine (1 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound which was then filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 1.25 g (83.55%); HPLC purity-99.9%
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Synthesis routes and methods IV

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (1 g), methylene dichloride, dimethylformamide (0.186 gm) and pyridine (3 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (0.88 g), methylene dichloride and triethylamine (1 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound, which was then filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 1.30 g (86.89%); HPLC purity—99.8%
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Synthesis routes and methods V

Procedure details

The present invention is related to a process for the preparation of [1,4′]bipiperidinyl-1′-carbonyl chloride or its hydrochloride, which is a useful intermediate e.g. in the preparation of irinotecan. The use of methylene chloride as a solvent in the reaction of 4-piperidinopiperidine with phosgene and the removal of the reaction solvent by using an additional distillation solvent to raise the distillation temperature gives [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride in high yield and purity. The amount of dimer impurity will be less than 5%, even less than 1%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-Chlorocarbonyl-4-piperidinopiperidine in pharmaceutical chemistry?

A1: 1-Chlorocarbonyl-4-piperidinopiperidine serves as a crucial building block in the synthesis of Irinotecan hydrochloride trihydrate [, ]. This compound acts as an alkylating agent, reacting with 7-Ethyl-10-hydroxycamptothecin (IRT-3) to form the final drug molecule.

Q2: Are there any improved processes for synthesizing Irinotecan hydrochloride trihydrate using 1-Chlorocarbonyl-4-piperidinopiperidine?

A2: Yes, recent research highlights an improved method for Irinotecan hydrochloride trihydrate synthesis []. This method involves reacting 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride with IRT-3 in a controlled environment. The resulting crude Irinotecan undergoes purification via solvent treatment, leading to a final product with high yield and purity.

Q3: How is the quality of 1-Chlorocarbonyl-4-piperidinopiperidine assessed during its production?

A3: Analytical methods play a crucial role in monitoring the quality and purity of 1-Chlorocarbonyl-4-piperidinopiperidine during its synthesis []. Researchers have developed and validated a specific chromatographic separation method to quantify the compound and detect any impurities. This ensures the production of a high-quality intermediate for subsequent use in Irinotecan synthesis.

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